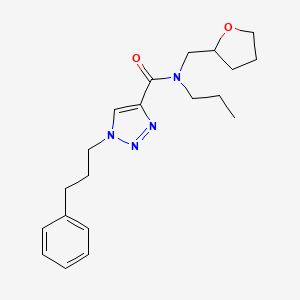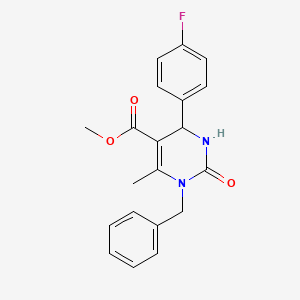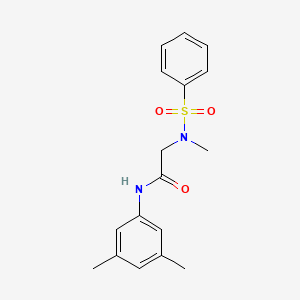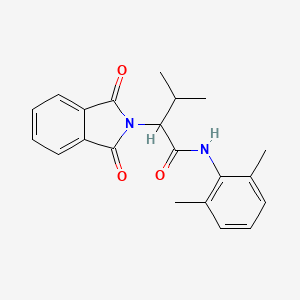![molecular formula C19H17BrN2O5 B4048284 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048284.png)
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromine atom, a hydroxyl group, a nitro group, and a propyl chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The specific steps for synthesizing this compound may include:
Formation of the indole core: : Reacting an appropriate phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
Introduction of the bromine atom: : Bromination of the indole core using bromine or a brominating agent.
Hydroxylation: : Introducing the hydroxyl group using suitable oxidizing agents.
Attachment of the nitro group: : Nitration using nitric acid or other nitrating agents.
Introduction of the propyl chain: : Alkylation with propyl halides or other suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and scalable reagents. The choice of reagents and conditions would be tailored to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be further oxidized to a carbonyl group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other groups or atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as iodide (I⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of an aniline derivative.
Substitution: : Formation of various substituted indoles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups Similar compounds include other brominated, hydroxylated, and nitro-substituted indoles
List of Similar Compounds
5-bromo-2-hydroxy-3-nitropyridine
5-bromo-2-hydroxy-3-nitrobenzaldehyde
5-bromo-3-hydroxy-2-nitroindole
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-2-9-21-16-8-5-13(20)10-15(16)19(25,18(21)24)11-17(23)12-3-6-14(7-4-12)22(26)27/h3-8,10,25H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDGCSNEFGCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4048228.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048233.png)

![Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride](/img/structure/B4048249.png)

![4-Ethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)](/img/structure/B4048260.png)
![2-methyl-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4048261.png)


![3-methyl-5-[(2-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4048295.png)
![N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4048300.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4048311.png)
![3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B4048312.png)
![methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B4048313.png)
